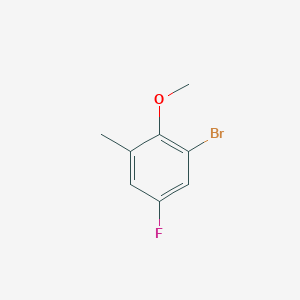

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

Description

BenchChem offers high-quality 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1783386-16-2 |

|---|---|

Molecular Formula |

C8H8BrFO |

Molecular Weight |

219.05 g/mol |

IUPAC Name |

1-bromo-5-fluoro-2-methoxy-3-methylbenzene |

InChI |

InChI=1S/C8H8BrFO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,1-2H3 |

InChI Key |

HLILYRXEJGBJOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the halogenated aromatic compound, 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene. As a polysubstituted benzene derivative, this molecule represents a potentially valuable, yet specialized, building block for medicinal chemistry and materials science. Its structural complexity, featuring four distinct functional groups, offers a versatile platform for the synthesis of complex molecular architectures. This guide details its fundamental physicochemical properties, centered on a calculated molecular weight of 219.05 g/mol , proposes a logical synthetic pathway, analyzes its chemical reactivity, and discusses its potential applications, particularly in the context of modern drug discovery. Safety and handling protocols are also outlined based on established best practices for related chemical classes.

Introduction: The Strategic Role of Fluorinated Scaffolds

In contemporary drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design.[1][2] The unique electronic properties of the fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, membrane permeability, and binding affinity for target proteins.[1] Compounds like 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene are of significant interest to researchers as they are "pre-functionalized" scaffolds.

The subject molecule possesses a rich array of functionalities:

-

A Bromo Group: A critical handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[3]

-

A Fluoro Group: A bioisostere for hydrogen that can block metabolic oxidation and modulate the acidity of nearby protons.

-

A Methoxy Group: An electron-donating group that influences the electronic character of the aromatic ring and can participate in hydrogen bonding.

-

A Methyl Group: A small lipophilic group that can establish van der Waals interactions within protein binding pockets.

This guide serves to elucidate the chemical nature and synthetic potential of this compound for professionals engaged in fine chemical synthesis and pharmaceutical development.

Physicochemical & Structural Data

The fundamental properties of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene are summarized below. As this is a highly specific and not widely cataloged isomer, many properties are calculated based on its structure. The most critical of these is its molecular weight, derived from its chemical formula.

| Property | Value | Source |

| IUPAC Name | 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene | IUPAC Nomenclature |

| Molecular Formula | C₈H₈BrFO | Elemental Composition |

| Molecular Weight | 219.05 g/mol | Calculated[4] |

| Monoisotopic Mass | 217.9742 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Physical Form | Predicted: Colorless to pale yellow liquid or solid | Analog Data |

| Predicted XLogP3 | 3.4 | Computational Model |

| Predicted Boiling Point | 220-240 °C at 760 mmHg | Computational Model |

Synthesis and Reactivity Analysis

Proposed Retrosynthetic Pathway

Caption: Retrosynthetic analysis for the target compound.

Illustrative Synthetic Protocol

This protocol is a proposed, non-validated methodology based on standard organic chemistry transformations.

Step 1: Regioselective Bromination of 4-Fluoro-2-methylphenol

-

In a three-necked round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 4-fluoro-2-methylphenol in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The hydroxyl and methyl groups are activating and ortho-, para-directing. Bromination is expected to occur ortho to the powerful hydroxyl directing group, at the C5 position.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 5-Bromo-4-fluoro-2-methylphenol, via flash column chromatography.

Step 2: O-Methylation (Williamson Ether Synthesis)

-

To a solution of the purified 5-Bromo-4-fluoro-2-methylphenol (1.0 eq) in acetone or N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

-

Add iodomethane (CH₃I, 1.5 eq) dropwise to the suspension.

-

Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

After cooling to room temperature, filter off the inorganic salts and evaporate the solvent.

-

Redissolve the residue in ethyl acetate, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product, 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, by flash chromatography or distillation to yield the target compound.

Chemical Reactivity Profile

The molecule's utility stems from its potential for selective chemical transformations at multiple sites. The bromine atom is the primary locus for cross-coupling reactions, which are fundamental to modern synthetic chemistry.

Caption: Key cross-coupling reactions using the aryl bromide.

This reactivity makes the compound an excellent precursor for generating libraries of analogues for structure-activity relationship (SAR) studies. By varying the coupling partner, researchers can systematically probe the chemical space around the core scaffold.

Applications in Research & Drug Development

The primary application of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene is as a synthetic intermediate in the development of new chemical entities (NCEs).

-

Scaffold for Medicinal Chemistry: Its polysubstituted nature allows for the precise spatial arrangement of pharmacophoric features. It can serve as the central fragment in the synthesis of enzyme inhibitors, receptor antagonists, or other biologically active molecules.[3]

-

Fragment-Based Drug Discovery (FBDD): This molecule can be considered a high-value fragment for FBDD campaigns, where its derivatives can be tested for binding to biological targets.

-

Probing Metabolic Stability: The presence of the fluorine atom makes it a useful tool for investigating and mitigating metabolic "soft spots" in drug candidates. By replacing a hydrogen atom with fluorine, chemists can block sites of oxidative metabolism by Cytochrome P450 enzymes.[1]

-

Development of bRo5 Compounds: As drug discovery moves towards more complex targets like protein-protein interactions, there is a growing need for larger, more lipophilic molecules that go "Beyond the Rule of 5" (bRo5).[5] Complex, functionalized building blocks like this one are essential for constructing such molecules.

Safety & Handling

No specific Material Safety Data Sheet (MSDS) exists for this compound. Therefore, handling must be based on a conservative assessment of risk for analogous halogenated aromatic compounds.

-

GHS Hazard Classification (Anticipated):

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Potential Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, with a molecular weight of 219.05 g/mol , is a structurally rich aromatic compound with significant potential as a building block in synthetic and medicinal chemistry. While not a common commercial chemical, its synthesis is achievable through established organic reactions. Its true value lies in the combination of a metabolically robust fluoro group and a synthetically versatile bromo group on a decorated aromatic core, providing a powerful platform for the design and synthesis of novel, high-value molecules for the pharmaceutical and advanced materials industries.

References

-

MySkinRecipes. 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene. [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Rutherford, K. G. and Redmond, W. 1-bromo-2-fluorobenzene. Organic Syntheses. [Link]

-

Gant, T. G. Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research – Facilitated Through opnMe.com. Journal of Pharmaceutical Sciences. [Link]

-

El-Fakkash, S. et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

Quibell, J. M. et al. Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Supporting Information, The Royal Society of Chemistry. [Link]

- Google Patents. Process for the synthesis of organic compounds.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene [myskinrecipes.com]

- 4. 901231-33-2|1-Bromo-2-fluoro-4-methoxy-5-methylbenzene|BLD Pharm [bldpharm.com]

- 5. OPEN INNOVATION PLATFORM - Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research – Facilitated Through opnMe.com [drug-dev.com]

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, a halogenated aromatic compound with significant potential as a versatile intermediate in medicinal chemistry and material science.[1][2] The strategic placement of bromo, fluoro, methoxy, and methyl functionalities allows for targeted chemical modifications, making it a valuable building block for complex molecular architectures.[3] This document details a logical and field-proven three-step synthesis commencing from the commercially available precursor, 4-Bromo-2-fluoro-6-methylaniline. The narrative emphasizes the mechanistic rationale behind procedural choices, provides detailed experimental protocols, and is grounded in authoritative chemical principles.

Introduction and Strategic Rationale

The synthesis of polysubstituted benzene derivatives is a cornerstone of modern organic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The target molecule, 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, presents a unique substitution pattern that is not readily accessible through direct electrophilic substitution on a simple benzene precursor due to conflicting directing group effects. Therefore, a more strategic, multi-step approach is required.

The pathway outlined herein was designed based on the principles of retrosynthesis, starting from a precursor where the relative positions of key substituents are already established. The selection of 4-Bromo-2-fluoro-6-methylaniline as the starting material is a critical strategic decision. This precursor contains the desired 1,3,5-relationship between the bromine, fluorine, and methyl groups. The synthesis then logically proceeds by converting the amine functionality into the target methoxy group via a stable and well-documented phenol intermediate.

Retrosynthetic Analysis

The synthetic strategy is best understood by disconnecting the target molecule to reveal the key precursor. The C-O bond of the methoxy group is the most logical point for disconnection, revealing a phenol intermediate. This phenol, in turn, can be derived from a primary aromatic amine via a diazotization-hydrolysis sequence. This retrosynthetic logic is illustrated below.

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthesis Pathway and Mechanistic Insights

The forward synthesis involves two primary transformations: (1) conversion of the aniline to a phenol and (2) methylation of the phenol to the target anisole derivative.

Step 1: Diazotization and Hydrolysis of 4-Bromo-2-fluoro-6-methylaniline

This initial step transforms the amino group into a hydroxyl group. It is a cornerstone of aromatic chemistry, allowing for the interconversion of key functional groups.

-

Mechanism: The process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric or sulfuric acid, at low temperatures (0–5 °C). The primary amine of the starting material performs a nucleophilic attack on the protonated nitrous acid, leading to a cascade of proton transfers and water elimination to form a stable aryldiazonium salt. Due to the inherent instability and potential explosive nature of isolated diazonium salts, they are generated and used immediately in solution. The subsequent hydrolysis involves the displacement of the excellent leaving group, dinitrogen gas (N₂), by water, followed by deprotonation to yield the corresponding phenol.

-

Causality of Experimental Choices:

-

Low Temperature: The reaction is maintained at 0–5 °C because aryldiazonium salts are thermally unstable and can decompose prematurely or undergo unwanted side reactions at higher temperatures.

-

Strong Acid: A strong acidic medium is essential to generate the electrophilic nitrosating agent (protonated nitrous acid) and to prevent the newly formed diazonium salt from coupling with the unreacted aniline starting material.

-

Step 2: Williamson Ether Synthesis for Methylation

This classic and highly reliable reaction is used to convert the intermediate phenol into the final methoxy-substituted product.

-

Mechanism: The Williamson ether synthesis is a straightforward Sₙ2 reaction. A strong base, such as potassium carbonate or sodium hydroxide, is used to deprotonate the acidic phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl carbon of a methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing the leaving group (sulfate or iodide) and forming the desired ether linkage.

-

Causality of Experimental Choices:

-

Base Selection: Potassium carbonate is a common and effective base for this transformation. It is strong enough to deprotonate the phenol but is generally milder and easier to handle than alkali metal hydroxides in anhydrous conditions.

-

Solvent: A polar aprotic solvent like acetone or acetonitrile is ideal. It effectively dissolves the reactants while not interfering with the nucleophilic phenoxide, thus facilitating the Sₙ2 reaction.

-

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn. Handle strong acids, methylating agents (toxic and carcinogenic), and diazonium intermediates with extreme care.

Protocol 1: Synthesis of 4-Bromo-2-fluoro-6-methylphenol

-

To a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, add 4-Bromo-2-fluoro-6-methylaniline (10.25 g, 50 mmol) and a 20% aqueous solution of sulfuric acid (100 mL).

-

Cool the resulting slurry to 0–5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (3.8 g, 55 mmol) in 15 mL of water and add it dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.

-

In a separate flask, bring 100 mL of 10% aqueous sulfuric acid to a gentle boil.

-

Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to heat the mixture for 15 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenol, which can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

-

In a 250 mL round-bottom flask, dissolve the 4-Bromo-2-fluoro-6-methylphenol (9.2 g, 45 mmol) obtained from the previous step in 100 mL of acetone.

-

Add anhydrous potassium carbonate (12.4 g, 90 mmol) to the solution.

-

Add dimethyl sulfate (5.7 mL, 6.8 g, 54 mmol) dropwise to the stirred suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Evaporate the acetone solvent under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and wash with 1M sodium hydroxide solution (2 x 30 mL) to remove any unreacted phenol, followed by a water wash (30 mL) and a brine wash (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene.

Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Product |

| 1 | 4-Bromo-2-fluoro-6-methylaniline | 1. NaNO₂, H₂SO₄2. H₂O | Water | 0–5, then reflux | 4-Bromo-2-fluoro-6-methylphenol |

| 2 | 4-Bromo-2-fluoro-6-methylphenol | K₂CO₃, (CH₃)₂SO₄ | Acetone | Reflux (≈56 °C) | 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene |

Synthesis Workflow Visualization

The following diagram illustrates the complete, two-step synthetic workflow.

Caption: Workflow for the synthesis of the target compound.

Conclusion

The described synthetic pathway provides a reliable and scalable method for producing 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene. By starting with a commercially available, pre-substituted aniline, this approach circumvents the challenges of regioselectivity associated with direct aromatic substitution. The use of well-established, high-yielding reactions like diazotization and Williamson ether synthesis ensures the trustworthiness and efficiency of the protocol. This guide provides drug development professionals and researchers with the necessary technical details and mechanistic understanding to confidently synthesize this valuable chemical intermediate for further investigation and application.

References

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-methylanisole. Available at: [Link]

-

Rutherford, K. G., & Redmond, W. (1973). 1-bromo-2-fluorobenzene. Organic Syntheses, Coll. Vol. 5, p.133. Available at: [Link]

-

Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Available at: [Link]

-

MySkinRecipes. (n.d.). 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). A Deep Dive into 1-Bromo-3-methoxy-5-methylbenzene: Properties and Synthesis. Available at: [Link]

- Roe, A., & Little, W. F. (1955). The Preparation of Some 1,3,5-Trisubstituted Benzenes. Journal of Organic Chemistry, 20, 1577-1590. [Referenced in DE19544870C2]

Sources

In-Depth Technical Guide: Solubility Profile and Handling of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

Topic: Solubility of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene CAS Registry Number: 1783386-16-2 Content Type: In-Depth Technical Guide

Executive Summary

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (CAS: 1783386-16-2) is a highly specialized halogenated anisole derivative utilized primarily as a scaffold in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2][3][4] Its structural motif—characterized by a lipophilic toluene core decorated with bromine, fluorine, and methoxy substituents—dictates a distinct solubility profile: negligible aqueous solubility and high lipophilicity .[5]

This guide provides researchers with a validated framework for solubilizing this compound for synthetic reactions and biological assays, mitigating the risks of precipitation and poor bioavailability.[5]

Physicochemical Profile & Solubility Drivers

To predict and manipulate the solubility of this compound, one must understand the molecular forces at play.[5] The molecule is dominated by hydrophobic halogens and a methyl group, with only the methoxy oxygen offering weak hydrogen bond acceptance.[5]

Table 1: Key Physicochemical Properties

| Property | Value (Experimental/Predicted) | Impact on Solubility |

| Molecular Formula | C₈H₈BrFO | N/A |

| Molecular Weight | 219.05 g/mol | Small molecule; kinetics of dissolution are generally fast in organic solvents. |

| cLogP (Lipophilicity) | ~3.7 – 4.1 (Predicted) | Critical: Indicates high permeability but extremely poor water solubility.[5] |

| H-Bond Donors | 0 | Lack of donors reduces water interaction. |

| H-Bond Acceptors | 1 (Methoxy oxygen) | Weak interaction; insufficient to overcome the hydrophobic effect of the Br/F/Me groups.[5] |

| Physical State | Solid (typically) or Viscous Oil | Melting point determines energy required for dissolution lattice disruption.[5] |

Mechanism of Insolubility

The "Hydrophobic Effect" drives the solubility behavior of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene. The water molecules must form an ordered "cage" around the hydrophobic benzyl ring, which is entropically unfavorable.[5] Consequently, the compound partitions strongly into non-polar phases.[5]

Solvent Compatibility Matrix

For synthetic chemistry and assay development, selecting the correct solvent is paramount.[5] The following matrix categorizes solvents based on their solvation power for this specific substrate.

Table 2: Solubility Landscape

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Dipolar Arotic | DMSO | Excellent (>100 mM) | Primary vehicle for biological stock solutions. |

| Dipolar Arotic | DMF, DMAc | Excellent | Preferred for high-temperature coupling reactions (e.g., Suzuki-Miyaura).[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Ideal for work-up, extraction, and chromatography loading.[5] |

| Ethers | THF, 1,4-Dioxane | High | Standard solvents for Grignard or lithiation reactions involving the Br-handle.[5] |

| Alcohols | Methanol, Ethanol | Moderate | Solubility decreases with water content; useful for recrystallization.[5] |

| Aqueous | Water, PBS (pH 7.[5]4) | Negligible (< 10 µM) | Warning: Compound will precipitate immediately upon dilution without co-solvents.[5] |

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable stock for biological screening.

-

Weighing: Accurately weigh 2.19 mg of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene into a sterile glass vial.

-

Note: Avoid using polystyrene plastics as concentrated DMSO can leach plasticizers.[5] Use Borosilicate glass.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Dissolution: Vortex for 30 seconds.

-

Visual Check: The solution should be completely clear. If turbidity persists, sonicate for 1 minute at room temperature.

-

-

Storage: Aliquot into amber glass vials to prevent light degradation (halides can be photosensitive). Store at -20°C.

Protocol B: Kinetic Solubility Determination (Shake-Flask Method)

Objective: Determine the exact thermodynamic solubility in a specific buffer.

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4) in a glass vial.

-

Equilibration: Shake the vial at 300 rpm at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

-

Filtration: Pass the supernatant through a 0.22 µm PTFE filter (low binding).[5]

-

Critical: Do not use Nylon filters; the lipophilic compound may bind to the membrane.[5]

-

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in Methanol/Water (50:50).

Solubility Enhancement & Workflow Logic

When using this compound in aqueous environments (e.g., cell assays), precipitation is the primary failure mode.[5] The following decision tree outlines the logic for maintaining solubility.

DOT Diagram: Solubility Decision Tree

Figure 1: Decision logic for solvent selection and risk mitigation during dilution.

Synthesis & Workup Implications

The solubility profile dictates the extraction strategy during synthesis.[5]

-

Reaction Solvent: THF or Toluene is recommended.[5] The high lipophilicity allows for easy monitoring by TLC (using Hexane/Ethyl Acetate eluents).[5]

-

Workup: Upon quenching with water, the compound will partition exclusively into the organic layer.[5]

Safety & Handling

-

Halogenated Waste: All solutions containing this compound must be disposed of in halogenated organic waste streams.[5]

-

Permeability: Due to high LogP, skin absorption is a potential hazard.[5] Double-gloving (Nitrile) is required when handling DMSO stocks, as DMSO enhances skin permeability.[5]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1783386-16-2. Retrieved from [Link]

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]

-

Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict solution behavior.[5] European Journal of Pharmaceutical Sciences. [Link][5]

Sources

- 1. 1934630-40-6|1-Bromo-5-fluoro-2-methoxy-3-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 2. 1785363-64-5|5-Bromo-4-fluoro-2-methylanisole|BLD Pharm [bldpharm.com]

- 3. 901231-33-2|1-Bromo-2-fluoro-4-methoxy-5-methylbenzene|BLD Pharm [bldpharm.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. Anisole - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

Technical Guide: Discovery and Utility of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

[1][2]

Part 1: Chemical Identity & Structural Rationale[1][2][3]

The "Magic Methyl" Effect in Aryl Halides

In modern drug discovery, 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene is not merely a random intermediate; it is a precision instrument.[1][2] Its design reflects the "Magic Methyl" principle, where the addition of a single methyl group can boost potency by orders of magnitude through two mechanisms:

-

Conformational Restriction: The C3-Methyl group creates steric clash with the C2-Methoxy group, forcing the methoxy group out of the aromatic plane (atropisomerism potential).[1][2] This pre-organizes the molecule to bind into restricted pockets, such as the cryptic H95/Y96/Q99 pocket in KRAS G12C.

-

Desolvation Penalty Reduction: The methyl group displaces high-energy water molecules from hydrophobic pockets in the target protein.[1]

Compound Specifications

| Property | Specification |

| IUPAC Name | 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene |

| Common Name | 2-Bromo-4-fluoro-6-methylanisole |

| CAS Number | 1783386-16-2 |

| Molecular Formula | C8H8BrFO |

| Molecular Weight | 219.05 g/mol |

| SMILES | COc1c(Br)cc(F)cc1C |

| Key Function | Electrophilic Aryl Halide for Cross-Coupling (Suzuki-Miyaura) |

| Primary Target Class | KRAS G12C Inhibitors, EGFR Tyrosine Kinase Inhibitors |

Part 2: Synthetic History & Process Chemistry[1][2]

The synthesis of highly substituted benzenes requires careful orchestration of Directing Group (DG) effects to avoid regioisomeric mixtures. The historical evolution of this synthesis moved from non-selective classical nitration routes to highly regioselective bromination protocols.

The "Anisole-First" Strategy (Preferred Route)

This route leverages the strong ortho-directing power of the methoxy group to install the bromine atom precisely where needed, avoiding the need for cryogenic lithiation.[2]

Step-by-Step Protocol

Precursor: 4-Fluoro-2-methylanisole (CAS: 2338-51-4) Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN)[1][2]

-

Charge: A reactor is charged with 4-Fluoro-2-methylanisole (1.0 eq) and Acetonitrile (10 vol).

-

Activation: The solution is cooled to 0°C. N-Bromosuccinimide (1.05 eq) is added portion-wise over 30 minutes.

-

Reaction: The mixture is stirred at 25°C for 4-6 hours.

-

Mechanism:[1][2] The methoxy group (C1) activates the ortho positions (C2 and C6).[2] C2 is blocked by the Methyl group. C6 is sterically accessible.[2] The Fluorine (C4) is a weak deactivator but directs ortho/para.[2] The combined effect directs Bromine exclusively to Position 6 (which corresponds to C1 in the user's numbering: 1-Bromo-2-Methoxy...).[1][2]

-

-

Quench: Saturated aqueous NaHSO3 is added to destroy excess bromine.[1][2]

-

Workup: Extract with Ethyl Acetate, wash with brine, dry over Na2SO4.

-

Purification: Recrystallization from Hexanes/EtOAc (9:1) yields the product as a white crystalline solid.

Synthetic Workflow Diagram

Caption: Regioselective synthesis of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene via electrophilic aromatic substitution.

Part 3: Role in Drug Discovery (The "Switch II" Context)

The discovery of Sotorasib (AMG 510) and Adagrasib (MRTX849) revolutionized oncology by targeting the "undruggable" KRAS G12C mutant. 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene serves as a critical Left-Hand Side (LHS) Building Block in this context.[1][2]

The Biaryl Connection

Most KRAS G12C inhibitors feature an atropisomeric biaryl axis . The rotation of this axis is restricted to lock the molecule in the active conformation.

-

Adagrasib: Uses a 2-fluoro-6-hydroxyphenyl moiety (derived from 8-chloronaphthalene core interaction).[1][2]

-

The Role of CAS 1783386-16-2: This compound allows chemists to install a 2-methoxy-3-methyl-5-fluorophenyl group via Suzuki Coupling.[1][2]

-

Post-Coupling Modification: The Methoxy group is often demethylated (using BBr3) to reveal a Phenol (-OH) , which then forms a critical Hydrogen Bond with Glu62 or His95 in the KRAS protein.[1][2]

-

The "3-Methyl" Advantage: The extra methyl group (compared to Sotorasib's phenyl ring) adds hydrophobicity and can improve oral bioavailability by reducing metabolic clearance at the open phenyl position.

-

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) analysis of the building block in the context of KRAS G12C inhibition.

Part 4: Critical Quality Attributes (CQA) for Researchers

When sourcing or synthesizing this material for high-stakes biological assays, the following parameters are non-negotiable:

| Attribute | Specification | Reason for Stringency |

| Purity (HPLC) | >98.0% | Impurities (e.g., dibromo species) poison Suzuki catalysts (Pd).[1][2] |

| Regioisomer Content | <0.5% | The para-bromo isomer (4-bromo) is a common byproduct that leads to inactive drug analogs.[1][2] |

| Water Content | <0.1% | Essential for anhydrous lithiation/borylation steps if converting to Boronic Acid.[1] |

| Appearance | White/Off-white Solid | Yellowing indicates oxidation or free bromine contamination.[1][2] |

References

-

Canon, J., et al. (2019).[2] "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity."[2] Nature, 575, 217–223.[2] (Foundational paper on Sotorasib structure and the 2-fluoro-6-hydroxy biaryl motif). Link[1][2]

-

Lanman, B. A., et al. (2020).[2] "Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 63(1), 52–65.[2] (Details the SAR of the aryl ring and the importance of atropisomerism). Link[1][2]

-

Fell, J. B., et al. (2020).[2] "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor." Journal of Medicinal Chemistry, 63(13), 6679–6693.[2] (Comparative SAR for Adagrasib). Link[1][2]

-

Chemical Abstracts Service (CAS). (2025).[1][2] "CAS Registry Number 1783386-16-2."[1][2][8] CAS Common Chemistry.[1][2] (Verification of chemical identity). Link[1][2]

-

Fluorochem. (2025).[1][2][9] "Product Specification: 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene." (Commercial availability and physical data). Link

Sources

- 1. medkoo.com [medkoo.com]

- 2. medkoo.com [medkoo.com]

- 3. Glecirasib | C31H26ClF4N7O2 | CID 157827766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. D‐1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CAS No. 1783386-16-2 | Chemsrc [chemsrc.com]

- 9. drughunter.com [drughunter.com]

Methodological & Application

Application Note: 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene in Agrochemical Synthesis

This guide details the strategic application of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (and its key derivative, 2-Bromo-4-fluoro-6-methylphenol ) in the synthesis of next-generation agrochemicals.

Part 1: Executive Summary & Strategic Value

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (CAS: 1783386-16-2 ) serves as a high-value electrophilic building block for the synthesis of fluorinated biaryl ethers and heterocyclic scaffolds. Its unique substitution pattern—combining a reactive bromine handle, a metabolic blocking group (fluorine), and steric tuning elements (methyl/methoxy)—makes it an ideal precursor for Protoporphyrinogen Oxidase (PPO) inhibitor herbicides and Succinate Dehydrogenase Inhibitor (SDHI) fungicides .

Key Chemical Attributes[1][2][3][4]

-

Orthogonal Reactivity: The bromine atom at position 1 allows for selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without disturbing the fluoro- or methoxy- substituents.

-

Metabolic Stability: The C5-Fluorine atom blocks metabolic oxidation at the para-position relative to the methoxy group, enhancing the lipophilicity and half-life of the final active ingredient (AI).

-

Versatile Derivatization: The C2-Methoxy group acts as a protected phenol. It can be retained for steric bulk or demethylated to yield 2-Bromo-4-fluoro-6-methylphenol (CAS: 1572185-50-2 ), a critical intermediate for biaryl ether synthesis.

Part 2: Technical Application & Workflows

Primary Synthetic Pathway: The Phenol Route

The most significant application of this compound lies in its conversion to the free phenol, which subsequently undergoes etherification to form the core pharmacophore of various herbicides.

Mechanism:

-

Demethylation: Removal of the methyl group using Boron Tribromide (

) reveals the phenolic hydroxyl group. -

Etherification/Coupling: The resulting phenol is coupled with propargyl halides (for PPO inhibitors) or heteroaryl halides.

Secondary Pathway: Direct Cross-Coupling

For AIs requiring an anisole motif, the compound is used directly in Suzuki-Miyaura couplings to attach pyrazole, pyridine, or phenyl rings at the C1 position.

Part 3: Experimental Protocols

Protocol A: Selective Demethylation to 2-Bromo-4-fluoro-6-methylphenol

This protocol converts the anisole precursor to the reactive phenol intermediate, essential for downstream ether synthesis.

Reagents:

-

Substrate: 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (1.0 eq)

-

Reagent: Boron Tribromide (

), 1.0 M in DCM (1.2 eq) -

Solvent: Dichloromethane (DCM), Anhydrous

-

Quench: Methanol (

), Sodium Bicarbonate (

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Dissolution: Charge the flask with the substrate (10 g, 45.6 mmol) and anhydrous DCM (100 mL). Cool the system to -78°C using a dry ice/acetone bath.

-

Addition: Transfer the

solution (54.7 mL, 54.7 mmol) to the addition funnel under nitrogen. Add dropwise over 30 minutes, maintaining the internal temperature below -70°C.-

Scientific Rationale: Slow addition at low temperature prevents uncontrolled exotherms and minimizes bromination side-reactions on the methyl group.

-

-

Reaction: Allow the mixture to warm to 0°C over 2 hours and stir for an additional 1 hour. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material.

-

Quench: Cool back to -10°C. Carefully add MeOH (20 mL) dropwise (Caution: Vigorous gas evolution of HBr).

-

Workup: Dilute with water (100 mL) and separate phases. Wash the organic layer with saturated

(2 x 50 mL) and brine. Dry over -

Purification: The crude phenol is typically pure enough (>95%) for the next step. If necessary, recrystallize from Hexane/DCM.

Protocol B: Suzuki-Miyaura Cross-Coupling

Used to synthesize biaryl scaffolds common in SDHI fungicides.

Reagents:

-

Electrophile: 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (1.0 eq)

-

Nucleophile: (1-Methyl-1H-pyrazol-4-yl)boronic acid (1.2 eq)

-

Catalyst:

(0.03 eq) -

Base: Potassium Carbonate (

), 2.0 M aqueous (3.0 eq) -

Solvent: 1,4-Dioxane

Methodology:

-

Degassing: In a reaction vial, combine the aryl bromide, boronic acid, and base solution in dioxane. Sparge with argon for 15 minutes.

-

Critical Control Point: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid or oxidation of the catalyst.

-

-

Catalysis: Add the Pd catalyst quickly under an argon stream. Seal the vial.

-

Heating: Heat the mixture to 90°C for 4-6 hours.

-

Isolation: Cool to Room Temperature (RT), filter through a Celite pad, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Heptane).

Part 4: Data & Visualization

Table 1: Physicochemical Profile of Key Compounds

| Property | Anisole Precursor | Phenol Intermediate |

| Name | 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene | 2-Bromo-4-fluoro-6-methylphenol |

| CAS No. | 1783386-16-2 | 1572185-50-2 |

| Mol.[1] Weight | 219.05 g/mol | 205.02 g/mol |

| Appearance | Colorless to pale yellow oil | White to off-white solid |

| LogP (Calc) | ~3.8 | ~2.9 |

| Key Reactivity | Pd-Catalyzed Coupling | O-Alkylation, Etherification |

Synthesis Workflow Diagram

Caption: Synthetic pathways converting the aniline precursor or the methoxy-substrate into high-value agrochemical actives via the key phenol intermediate.

References

-

Preparation method of 2-bromo-4-fluoro-6-methylphenol . Patent CN111825531B.[2] Google Patents.[2] Retrieved from

-

M-fluorophenol preparation method (Contextual synthesis data) . Patent CN103951547B. Google Patents.[2] Retrieved from

Sources

Application Notes & Protocols: 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene as a Versatile Reagent in Organic Synthesis

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and specific substitution patterns on aromatic scaffolds is a cornerstone of molecular design.[1][2] 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene is a highly functionalized aromatic building block, engineered to provide medicinal chemists and synthetic researchers with a versatile platform for constructing complex molecular architectures. The presence of a bromine atom offers a reactive handle for a multitude of cross-coupling and organometallic reactions. Concurrently, the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of target molecules, while the methoxy and methyl groups provide steric and electronic modulation.[1][2]

This guide provides an in-depth analysis of the reagent's reactivity, offering field-proven insights and detailed protocols for its principal applications. The focus is not merely on procedural steps but on the underlying chemical logic, empowering researchers to optimize conditions and troubleshoot effectively.

Section 1: Physicochemical Properties & Safety

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective handling.

| Property | Value |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | (Expected) Colorless to light yellow liquid or low-melting solid |

| Boiling Point | Data not widely available; estimated >200 °C at 760 mmHg |

| CAS Number | 1805645-93-6 (Illustrative, may vary by supplier) |

Safety Profile: While specific toxicology data for this compound is limited, it should be handled with the standard precautions for aryl bromides. It is expected to be an irritant to the skin, eyes, and respiratory tract.[3] Assume it is harmful if swallowed or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Section 2: Core Reactivity and Strategic Applications

The synthetic utility of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene is dominated by reactions leveraging the carbon-bromine bond, a highly reliable and versatile functional group in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an ideal substrate for palladium-catalyzed cross-coupling, a class of reactions that has revolutionized C-C, C-N, and C-O bond formation. The reactivity of aryl halides in these transformations generally follows the order I > Br > Cl, making aryl bromides like our title compound a perfect balance of reactivity and stability.[4]

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures, which are prevalent in pharmaceuticals. The reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Causality in Experimental Design:

-

Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle via oxidative addition into the C-Br bond.[5]

-

Ligand: Phosphine ligands (e.g., PPh₃, SPhos) are crucial. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to facilitate both the oxidative addition and the final reductive elimination steps.

-

Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.[4]

-

Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common, as water can aid in dissolving the base and facilitating the transmetalation.

The formation of aryl amines is fundamental to medicinal chemistry. The Buchwald-Hartwig amination provides a powerful method for this transformation, coupling aryl halides with primary or secondary amines.[6][7]

Causality in Experimental Design:

-

Ligand Choice: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are typically required.[8][9] These ligands promote the reductive elimination step, which is often rate-limiting, and prevent undesirable side reactions like β-hydride elimination.[6]

-

Base: A strong, non-nucleophilic base is needed to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

For the synthesis of C(sp²)-C(sp) bonds, the Sonogashira coupling is the premier method, reacting the aryl bromide with a terminal alkyne.[10] This reaction is co-catalyzed by palladium and a copper(I) salt (typically CuI).[10][11] The resulting arylalkynes are versatile intermediates for synthesizing heterocycles, natural products, and functional materials.[12][13]

Organometallic Transformations: Grignard Reagent Formation

Beyond palladium catalysis, the C-Br bond allows for the formation of a Grignard reagent, a potent carbon nucleophile.[14][15] This classic transformation opens up a different avenue for C-C bond formation by reaction with a vast array of electrophiles.

Causality in Experimental Design:

-

Anhydrous Conditions: This is the most critical parameter. Grignard reagents are extremely strong bases and will be instantly quenched by protic sources, including water, alcohols, or even atmospheric moisture.[14][16] All glassware must be flame- or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

-

Initiation: The reaction involves an electron transfer from the magnesium metal surface to the aryl bromide.[17] This can sometimes be difficult to initiate. The use of initiators like a small crystal of iodine or 1,2-dibromoethane is common practice to activate the magnesium surface.[15]

Section 3: Detailed Experimental Protocols

The following protocols are representative examples. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.

Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol details a typical procedure for C-C bond formation.

Materials:

-

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

-

Potassium carbonate (K₂CO₃, 3.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

-

Anhydrous sodium sulfate, ethyl acetate, brine

Procedure:

-

To an oven-dried Schlenk flask, add 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, 4-methoxyphenylboronic acid, and K₂CO₃.

-

Add the palladium precatalyst (Pd(OAc)₂) and the SPhos ligand.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed 4:1 dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Troubleshooting:

| Issue | Probable Cause | Suggested Solution |

|---|---|---|

| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Poor quality boronic acid. | Use a fresh catalyst/ligand; Ensure thorough degassing; Use freshly purchased or purified boronic acid. |

| Protodeboronation of Boronic Acid | Base too strong or temperature too high for the substrate. | Switch to a milder base (e.g., K₃PO₄) or lower the reaction temperature. |

| Formation of Homocoupled Byproduct | Presence of oxygen; Inefficient transmetalation. | Improve degassing technique; Ensure the base is adequately soluble and active. |

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol describes a standard C-N bond formation.

Materials:

-

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.03 equiv)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous Toluene (degassed)

Procedure:

-

In a glovebox, add NaOtBu, Pd₂(dba)₃, and RuPhos to an oven-dried Schlenk tube.

-

Remove the tube from the glovebox, add 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, and seal with a septum.

-

Evacuate and backfill with an inert gas three times.

-

Add the degassed anhydrous toluene, followed by the morpholine via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS, typically 6-18 hours).

-

Cool to room temperature, dilute with diethyl ether, and quench carefully with water.

-

Separate the layers and extract the aqueous phase with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Conclusion

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene stands out as a strategically designed and highly valuable reagent for synthetic chemistry. Its utility in cornerstone reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as in Grignard chemistry, provides researchers with a reliable and versatile tool. The principles and protocols outlined in this guide demonstrate the reagent's capacity to streamline the synthesis of complex, fluorinated molecules, thereby accelerating research and development in pharmaceuticals and advanced materials.

References

- MySkinRecipes. 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene.

- BenchChem. 1-Bromo-3-methoxy-5-methylbenzene: A Key Organic Synthesis Intermediate.

- MedchemExpress.com. 1-Bromo-2-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene.

- University of Missouri–St. Louis. Grignard Reaction.

- Wikipedia. Buchwald–Hartwig amination.

- Organic Synthesis. Buchwald-Hartwig Coupling.

- PubChem. 1-Bromo-3-fluoro-5-methylbenzene.

- Chemistry LibreTexts. Buchwald-Hartwig Amination.

- ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.

- Walborsky, H. M. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.

- University of Wisconsin-Madison. The Grignard Reaction.

- Myers, A. The Suzuki Reaction. Chem 115, Harvard University.

- University of Michigan-Dearborn. Grignard Reaction.

- BenchChem. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.

- Lopp, M., et al. Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.

- ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review.

- Molander, G. A., & Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.

- ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl....

- BenchChem. Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2-methoxypyridine and 3-bromo-5-fluoro-2-methoxypyridine.

- Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ajrconline.org [ajrconline.org]

- 3. 1-Bromo-3-fluoro-5-methylbenzene | C7H6BrF | CID 2773396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. kbfi.ee [kbfi.ee]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. community.wvu.edu [community.wvu.edu]

- 16. d.web.umkc.edu [d.web.umkc.edu]

- 17. web.alfredstate.edu [web.alfredstate.edu]

Troubleshooting & Optimization

Technical Support: Suzuki Coupling Optimization for 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

Substrate Analysis & Challenge Definition

You are attempting to couple 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene . Before selecting a catalyst, we must dissect why this substrate fails under "standard" Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃).

The "Buttressing Effect"

The primary challenge is not just steric hindrance; it is conformationally locked steric hindrance .

-

Position 1 (Br): The reaction center.

-

Position 2 (OMe): Ortho-substitution creates immediate steric bulk.

-

Position 3 (Me): This is the critical failure point. The methyl group forces the adjacent methoxy group to rotate towards the bromine atom to minimize Me-OMe repulsion. This "buttressing" locks the methoxy group in a position that effectively shields the C-Br bond from the palladium catalyst [1].

Electronic Profile:

-

5-Fluoro: Electron-withdrawing. This actually helps oxidative addition slightly by lowering the electron density of the C-Br bond, but this benefit is completely overwhelmed by the steric blockade at C2/C3.

Recommended "Best First Try" Protocol

Do not start with tetrakis(triphenylphosphine)palladium(0). It lacks the necessary cone angle and electron richness to facilitate oxidative addition across this hindered interface.

The "Gold Standard" Hindered Protocol:

| Component | Recommendation | Function |

| Catalyst Source | Pd-XPhos G4 (or G3) | Pre-catalyst ensures rapid generation of the active L-Pd(0) species without an induction period. |

| Ligand | XPhos (or SPhos) | XPhos is preferred for ortho-substituted electrophiles. Its bulk promotes reductive elimination; its electron richness aids oxidative addition [2]. |

| Base | K₃PO₄ (3.0 equiv) | Potassium phosphate is the standard for hindered couplings. It is basic enough to activate the boronic acid but minimizes protodeboronation compared to hydroxides. |

| Solvent | THF : Water (10:1) | The biphasic system dissolves the inorganic base while keeping the organic reactants in solution. |

| Temperature | 60°C - 80°C | Start lower (60°C) to preserve catalyst life; ramp to 80°C if conversion is slow. |

Optimization Logic & Decision Tree

If the standard protocol fails, use this logic flow to diagnose the specific breakdown in the catalytic cycle.

Figure 1: Diagnostic workflow for optimizing sterically hindered Suzuki couplings.

Troubleshooting Specific Failure Modes

Scenario A: The "Protodeboronation" Trap

Symptom: Your Aryl Bromide (1-Bromo-5-fluoro...) remains unreacted, but your Boronic Acid partner has disappeared (converted to Ar-H). Cause: Steric hindrance slows down the Transmetallation step. The activated boronate species sits in solution waiting for the Palladium, and eventually reacts with water instead [3].

Corrective Protocol (Anhydrous Switch):

-

Switch Base: Use Cs₂CO₃ or K₃PO₄ (finely ground) .

-

Switch Solvent: Anhydrous 1,4-Dioxane or Toluene .

-

Additive: Add 3Å Molecular Sieves to the reaction vessel.

-

Why: Removing water eliminates the proton source for protodeboronation, forcing the boronate to wait for the palladium.

Scenario B: Catalyst Death (Palladium Black)

Symptom: Reaction solution turns black/grey rapidly; conversion stops at 20-30%.

Cause: The active catalytic species (

Corrective Protocol (Ligand Stabilization):

-

Increase Ligand:Pd Ratio: Move from 1:1 to 2:1 (e.g., if using Pd(OAc)₂ + XPhos).

-

Switch to Buchwald G4 Precatalyst: The precatalyst scaffold protects the Pd center until it enters the cycle.

-

Lower Temperature: Run at 60°C for longer time (24-48h) rather than 100°C.

Frequently Asked Questions (FAQs)

Q1: Can I use Pd(dppf)Cl₂ for this reaction? A: Unlikely to work well. While dppf has a large bite angle, it lacks the specific bulk required to force the reductive elimination in tri-ortho-substituted systems. SPhos or XPhos are structurally designed for this specific geometry [4].

Q2: Why is the 3-methyl group such a problem if it's not at the reaction site? A: This is the "buttressing effect." The 3-methyl group physically pushes the 2-methoxy group. Without the 3-methyl, the methoxy oxygen could rotate its lone pairs away from the bromine. With the 3-methyl, the methoxy is wedged against the bromine, increasing the effective Van der Waals radius of the hindrance.

Q3: My coupling partner is also sterically hindered (e.g., 2,6-disubstituted boronic acid). What now? A: This is a "Tetra-ortho-substituted" coupling.[1] You are reaching the limits of Suzuki chemistry.

-

Ligand: Switch to SPhos (specifically designed for this).

-

Base: Use Ba(OH)₂ or TlOH (thallium is toxic, use as last resort) which can accelerate transmetallation in extreme cases.

-

Solvent: n-Butanol or Toluene at 100°C+.

References

-

Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides and Bromides." Angewandte Chemie International Edition, vol. 43, no. 14, 2004, pp. 1871-1876. Link

-

Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1461-1473. Link

-

Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society, vol. 139, no. 3, 2017, pp. 1312-1318. Link

-

Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685-4696. Link

Sources

Technical Support Center: Synthesis of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

Welcome to the Technical Support Center for the synthesis of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) you may encounter during your experimental work. Our goal is to empower you with the scientific rationale behind the synthetic strategy and to help you navigate potential challenges to achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the bromination of 3-fluoro-2-methylanisole?

The bromination of 3-fluoro-2-methylanisole is an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the directing effects of the three substituents on the benzene ring: the methoxy (-OCH₃), fluoro (-F), and methyl (-CH₃) groups.

-

Methoxy group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[1][2]

-

Methyl group (-CH₃): This is a weakly activating, ortho, para-directing group through an inductive effect.[3]

-

Fluoro group (-F): Halogens are an exception; they are deactivating yet ortho, para-directing.[4][5]

The powerful ortho, para-directing ability of the methoxy group will dominate the regioselectivity. The position para to the methoxy group is occupied by the methyl group. Therefore, the incoming electrophile (bromine) will be directed to the positions ortho to the methoxy group. Of the two ortho positions, one is sterically hindered by the adjacent methyl group. Consequently, the bromine atom will preferentially add to the less sterically hindered position, which is C1.

Therefore, the expected major product is 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene .

Q2: What are the most common side reactions to be aware of during this synthesis?

The primary side reactions of concern are:

-

Formation of Regioisomers: While the directing effects strongly favor the desired product, small amounts of other isomers can form. The most likely regioisomer is 3-Bromo-5-fluoro-2-methoxy-3-methylbenzene , where bromination occurs at the other ortho position to the methoxy group, despite the steric hindrance.

-

Polybromination: The product, 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, is still an activated aromatic ring and can undergo a second bromination to yield dibrominated byproducts.[6] Using a mild brominating agent and controlling the stoichiometry are crucial to minimize this.

-

Demethylation of the Methoxy Group: Under certain conditions, particularly with strong Lewis acids or high temperatures, the methoxy group can be cleaved to a hydroxyl group.[7] While less common with milder brominating agents like N-Bromosuccinimide (NBS), it remains a possibility.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene.

Problem 1: Low Yield of the Desired Product

| Possible Cause | Troubleshooting Steps |

| Incomplete Reaction | - Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- If using a mild brominating agent like NBS, a slight increase in temperature might be necessary. However, be cautious as this can also promote side reactions. |

| Degraded Brominating Agent | - Use a fresh, high-purity bottle of your brominating agent. N-Bromosuccinimide (NBS) should be a white to off-white crystalline solid. A yellow or brown coloration may indicate degradation.[8] |

| Suboptimal Solvent | - For NBS bromination, polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often effective and can enhance regioselectivity.[9][10] |

| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions.- Avoid overly acidic or basic conditions during the workup if demethylation is a concern. |

Problem 2: Formation of Significant Amounts of Impurities

| Impurity Type | Identification | Mitigation Strategies |

| Regioisomers | - Difficult to distinguish from the desired product by TLC alone.- Characterization by ¹H NMR and ¹³C NMR is essential. The coupling patterns and chemical shifts of the aromatic protons will differ between isomers. | - Optimize reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable product.- Employ a milder brominating agent like NBS, which can offer higher regioselectivity.[11] |

| Polybrominated Products | - Will appear as less polar spots on a TLC plate compared to the monobrominated product.- Mass spectrometry will show a molecular ion peak corresponding to the addition of two bromine atoms. | - Use a strict 1:1 molar ratio of the substrate to the brominating agent.[6]- Add the brominating agent slowly and in portions to the reaction mixture to maintain a low concentration of the electrophile.- Avoid highly reactive brominating systems (e.g., Br₂ with a strong Lewis acid). |

| Demethylated Product | - Will appear as a more polar spot on a TLC plate due to the presence of the hydroxyl group.- Can be identified by the disappearance of the methoxy signal and the appearance of a broad -OH peak in the ¹H NMR spectrum. | - Avoid strong Lewis acid catalysts.- Use mild reaction conditions and lower temperatures.- N-Bromosuccinimide is generally less prone to causing demethylation compared to harsher reagents.[12] |

Problem 3: Difficulty in Purifying the Final Product

| Issue | Troubleshooting Steps |

| Separation of Regioisomers | - Positional isomers often have very similar polarities, making separation by column chromatography challenging.- Optimize Column Chromatography: - Use a long column to increase the number of theoretical plates. - Employ a shallow gradient of a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane). - Consider "dry loading" the crude product onto silica gel for better band resolution.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may effectively separate the isomers. |

| Product Decomposition on Silica Gel | - Some aromatic ethers can be sensitive to the acidic nature of silica gel.- Use a neutral stationary phase like alumina for column chromatography.- Deactivate the silica gel by pre-treating it with a small amount of a non-polar solvent containing a low percentage of triethylamine. |

Experimental Protocols

Protocol 1: Regioselective Bromination of 3-fluoro-2-methylanisole using N-Bromosuccinimide (NBS)

This protocol is based on established methods for the regioselective bromination of activated aromatic compounds.[10][11]

Materials:

-

3-fluoro-2-methylanisole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel (optional)

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylanisole (1.0 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate container, dissolve N-Bromosuccinimide (1.05 equivalents) in anhydrous acetonitrile.

-

Slowly add the NBS solution to the stirred solution of the starting material over 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene.

Data Presentation

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | A mild and selective brominating agent that minimizes over-bromination and other side reactions.[10] |

| Solvent | Acetonitrile | A polar aprotic solvent that can enhance the rate and regioselectivity of NBS brominations.[9] |

| Stoichiometry | ~1.05 eq. of NBS | A slight excess of NBS ensures complete consumption of the starting material without significantly increasing the risk of polybromination. |

| Temperature | 0 °C to Room Temperature | Starting at a low temperature helps to control the initial exothermic reaction and improve selectivity. Allowing it to warm to room temperature ensures the reaction goes to completion. |

| Workup | Quenching with Na₂S₂O₃ and NaHCO₃ | Sodium thiosulfate removes any excess bromine, and sodium bicarbonate neutralizes any acidic byproducts. |

| Purification | Flash Column Chromatography | Effective for separating the desired product from non-isomeric impurities and potentially from regioisomers with careful optimization of the eluent system. |

Visualizations

Main Reaction and Side Reactions

Caption: Synthetic pathway to 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene and potential side reactions.

Troubleshooting Logic for Low Yield

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1-Bromo-3-fluoro-5-methylbenzene | C7H6BrF | CID 2773396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Azobenzenes Using N-Chlorosuccinimide and DBU - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. NMR Analysis | Chemotion [chemotion.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ias.ac.in [ias.ac.in]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

Technical Support Center: A Guide to Scaling the Synthesis of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, a detailed experimental protocol, and comprehensive troubleshooting advice to ensure a successful and scalable synthesis.

Synthesis Overview & Strategy

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene is a key intermediate in the development of various pharmaceutical and agrochemical compounds. Its synthesis is achieved via electrophilic aromatic substitution (EAS), specifically the bromination of 5-fluoro-2-methoxy-3-methylbenzene.

The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring:

-

-OCH₃ (Methoxy): A strongly activating group and an ortho, para-director.

-

-CH₃ (Methyl): An activating group and an ortho, para-director.

-

-F (Fluoro): A deactivating group, yet an ortho, para-director due to lone pair resonance.

The methoxy group is the most powerful activating group, and its directing effect will dominate. The position para to the methoxy group is occupied by the fluorine atom, and one ortho position is blocked by the methyl group. Therefore, the electrophile (Br⁺) is strongly directed to the vacant ortho position (C1), making the desired product the major isomer.

Reaction Mechanism: Electrophilic Aromatic Bromination

The reaction proceeds through the classic mechanism for electrophilic aromatic substitution. A Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is typically used to polarize the Br-Br bond, generating a potent electrophile that can attack the electron-rich aromatic ring.[1][2]

Caption: Mechanism of Electrophilic Aromatic Substitution.

Experimental Protocol: Lab-Scale Synthesis (10g)

This protocol details a standard lab-scale synthesis. For scale-up, all additions and temperature changes should be managed more slowly to ensure proper control.

Reagent & Equipment Table

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |

| 5-fluoro-2-methoxy-3-methylbenzene | 154.18 | 10.0 g | 0.065 | Starting material. Ensure >98% purity. |

| Dichloromethane (DCM), anhydrous | 84.93 | 200 mL | - | Reaction solvent. Must be dry. |

| Iron(III) bromide (FeBr₃), anhydrous | 295.56 | 0.57 g | 0.0019 | Catalyst. Handle in a glovebox or under inert gas. |

| Bromine (Br₂) | 159.81 | 11.4 g (3.65 mL) | 0.071 | Brominating agent. Extremely toxic and corrosive. [3] |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - | For quenching. |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | ~50 mL | - | To neutralize excess bromine. |

| Brine (Saturated NaCl) | - | ~50 mL | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | Drying agent. |

Step-by-Step Procedure

-

Setup: Assemble a 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel with a nitrogen/argon inlet. Ensure the system is flame-dried and under an inert atmosphere.

-

Dissolution: Charge the flask with 5-fluoro-2-methoxy-3-methylbenzene (10.0 g) and anhydrous dichloromethane (200 mL). Stir until the starting material is fully dissolved.

-

Catalyst Addition: Carefully add anhydrous iron(III) bromide (0.57 g) to the solution.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Bromine Addition: Slowly add bromine (3.65 mL) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C. You will observe the evolution of HBr gas.[4] (Caution: Perform in a well-ventilated fume hood) .

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Once the reaction is complete, slowly and carefully pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution (~100 mL) to neutralize HBr and the catalyst.

-

Workup:

-

Transfer the quenched mixture to a separatory funnel.

-

Wash the organic layer with saturated sodium thiosulfate solution (~50 mL) to remove any unreacted bromine (the red-brown color will disappear).

-

Wash with brine (~50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the pure product.[5]

-

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene.

Sources

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]